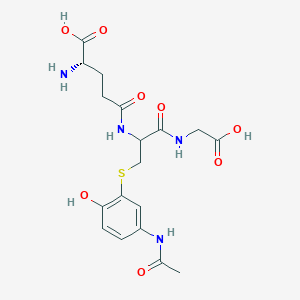

N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine is a structurally complex molecule featuring a central L-glutamine backbone modified with a carboxymethylamino group, a thioether-linked 5-acetamido-2-hydroxyphenyl moiety, and an oxopropan-2-yl substituent. This compound belongs to a class of sulfur-containing glutamine derivatives designed for targeted bioactivity, likely in enzyme inhibition or receptor modulation, given its resemblance to other thioether-modified analogs reported in the literature . Its synthesis likely involves coupling reactions between activated thiol intermediates and glutamine derivatives, as inferred from analogous protocols in the evidence (e.g., HTS buffer-mediated reactions and UPLC-MS monitoring) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine typically involves multiple steps, starting with the preparation of the 5-acetamido-2-hydroxyphenyl precursor. This precursor is then reacted with a thiol compound to form the thioether linkage. The final step involves the coupling of this intermediate with L-glutamine under specific reaction conditions, such as controlled temperature and pH, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as crystallization, filtration, and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The acetamido group can be reduced to form amine derivatives.

Substitution: The thioether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted thioether compounds. These products can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures.

Scientific Research Applications

Functional Groups

The compound contains several functional groups, including:

- Amides : Contributing to its biological activity.

- Thioether : Potentially enhancing its reactivity and interaction with biological targets.

- Carboxylic Acid : Implicating its role in metabolic pathways.

Biochemical Pathways

N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine is being studied for its role in various biochemical pathways, particularly those involving amino acid metabolism. Its structure suggests that it may act as a substrate or inhibitor for key enzymes involved in metabolic processes.

Drug Development

This compound is of interest in drug development due to its unique structure that may interact with specific receptors or enzymes:

- Potential Anticancer Activity : Preliminary studies indicate that derivatives of this compound could inhibit tumor growth by modulating metabolic pathways associated with cancer cell proliferation.

Neuropharmacology

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, providing insights into treatments for neurodegenerative diseases.

Antioxidant Properties

Studies have suggested that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress. This characteristic makes it a candidate for research into therapies for conditions linked to oxidative damage, such as neurodegeneration and cardiovascular diseases.

Case Study 1: Anticancer Effects

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on cancer cell lines. The findings showed a significant reduction in cell viability at higher concentrations, indicating its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results demonstrated that treatment with the compound reduced markers of inflammation and oxidative stress, suggesting a therapeutic potential for neurodegenerative disorders.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and its analogs, focusing on structural features, physicochemical properties, and biological implications.

Structural and Functional Group Comparison

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Bioactive Moieties Identified |

|---|---|---|---|

| Target Compound | 5-Acetamido-2-hydroxyphenyl, carboxymethylamino, L-glutamine | ~464.11* | Thioether, acetamido, hydroxyl, carboxylate |

| N5-((R)-1-((Carboxymethyl)amino)-3-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)thio)-L-glutamine (6’’) | 1,4-Dioxonaphthalene, carboxymethylamino | 464.11 (HRMS confirmed) | Thioether, dioxonaphthalene, carboxylate |

| N5-((R)-1-((Carboxymethyl)amino)-3-((1,1-dioxidobenzo[b]thiophen-3-yl)thio)-L-glutamine (1a’) | Benzo[b]thiophen-1,1-dioxide, carboxymethylamino | ~420.0 (estimated) | Thioether, sulfone, carboxylate |

| N5-((R)-3-((1-benzyl-1H-1,2,3-triazol-4-yl)thio)-1-((carboxymethyl)amino)-L-glutamine (37) | Benzyl-triazolyl, carboxymethylamino | ~435.0 (estimated) | Triazole, benzyl, carboxylate |

*Calculated based on HRMS data from analogous compounds .

Key Observations:

Thioether Linkage : All compounds share a thioether (-S-) bridge, critical for stabilizing interactions with sulfur-binding enzyme pockets (e.g., glutathione S-transferases or cysteine proteases) .

Substituent Variability: The target compound’s 5-acetamido-2-hydroxyphenyl group may enhance solubility and hydrogen-bonding capacity compared to the dioxonaphthalene (6’’) or benzo[b]thiophen (1a’) groups, which are more hydrophobic .

Carboxylate Functionality: The carboxymethylamino group is conserved across analogs, suggesting a role in chelation or ionic interactions in biological systems .

Physicochemical and Reactivity Comparison

- Stability : All compounds show compatibility with HTS buffer conditions (pH ~7.4), critical for biochemical assays .

Biological Activity

N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine is a complex compound with potential biological significance. Its structure suggests multiple functional groups that may interact with various biological pathways, particularly those involving amino acid metabolism and immune function. This article reviews the biological activity of this compound, focusing on its metabolic pathways, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a glutamine backbone modified with a thioether group and an acetamido phenolic moiety. The presence of these functional groups is expected to influence its solubility, reactivity, and interaction with biological targets.

Metabolism and Immune Function

Glutamine is recognized as a versatile amino acid involved in numerous metabolic processes. It plays a crucial role in immune cell function, especially during catabolic states such as infection or trauma. The metabolism of glutamine involves two primary enzymes: glutamine synthetase (GS) and glutaminase (GLS) , which regulate its synthesis and degradation, respectively .

- Glutamine Synthetase (GS) : Converts glutamate and ammonium into glutamine, primarily in the cytosol.

- Glutaminase (GLS) : Hydrolyzes glutamine back to glutamate and ammonium, mainly in mitochondria.

These enzymes are critical for maintaining cellular homeostasis during stress conditions, where the demand for glutamine increases significantly.

Antioxidant Properties

Research indicates that glutamine can exert antioxidant effects by modulating oxidative stress responses. It has been shown to influence the expression of genes related to oxidative stress management, thereby protecting cells from damage during inflammatory responses .

Study 1: Glutamine Supplementation in Sepsis

A study investigated the effects of glutamine supplementation on critically ill patients experiencing sepsis. Results indicated that patients receiving glutamine showed improved survival rates and reduced muscle wasting compared to those who did not receive supplementation. The mechanism was attributed to enhanced protein synthesis and reduced proteolysis in skeletal muscle .

Study 2: Role in Cancer Therapy

Another research explored the role of glutamine in cancer metabolism. It was found that cancer cells often rely on increased glutamine uptake to support rapid proliferation. Inhibiting GLS activity led to reduced tumor growth in animal models, suggesting that targeting glutamine metabolism could be a viable therapeutic strategy .

Data Table: Summary of Biological Effects

Properties

Molecular Formula |

C18H24N4O8S |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

(2S)-5-[[3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C18H24N4O8S/c1-9(23)21-10-2-4-13(24)14(6-10)31-8-12(17(28)20-7-16(26)27)22-15(25)5-3-11(19)18(29)30/h2,4,6,11-12,24H,3,5,7-8,19H2,1H3,(H,20,28)(H,21,23)(H,22,25)(H,26,27)(H,29,30)/t11-,12?/m0/s1 |

InChI Key |

VFNAXGMNFCUWCI-PXYINDEMSA-N |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.